Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Indole Nucleus as a Privileged Scaffold
The indole framework is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The ability to precisely install a variety of substituents at specific positions on the indole ring is paramount for tuning the biological activity and physical properties of these molecules. 1-Boc-5-benzyloxy-3-bromoindole stands as a highly versatile and strategic starting material for the synthesis of polysubstituted indoles. The Boc (tert-butyloxycarbonyl) group at the N-1 position activates the indole ring for certain transformations and can be readily removed under acidic conditions. The benzyloxy group at C-5 serves as a masked hydroxyl functionality, stable to a wide range of reaction conditions but cleavable via hydrogenolysis. Finally, the bromine atom at the C-3 position provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom-based substituents.
This guide provides a comprehensive overview of key synthetic transformations starting from 1-Boc-5-benzyloxy-3-bromoindole, complete with detailed, field-proven protocols. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, and reaction conditions, offering researchers the knowledge to not only replicate these procedures but also to adapt and troubleshoot them for their specific synthetic targets.
Part 1: C-3 Functionalization via Palladium-Catalyzed Cross-Coupling
The C-3 bromine atom is the primary site for initial diversification. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose, allowing for the formation of C-C and C-N bonds with high efficiency and functional group tolerance. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the coupling partner, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.
digraph "Palladium_Cross_Coupling_Cycle" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Pd(0)L2" [label="Pd(0)L₂", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
"OxAdd" [label="Oxidative\nAddition", shape=plaintext];
"Pd(II)Complex" [label="R-Pd(II)L₂-Br\n(Oxidative Addition Complex)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Transmetalation" [label="Transmetalation", shape=plaintext];
"TransmetalationComplex" [label="R-Pd(II)L₂-R'\n(Transmetalation Complex)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"RedElim" [label="Reductive\nElimination", shape=plaintext];
"Product" [label="R-R'\n(Coupled Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Pd(0)L2" -> "OxAdd" [label=" + R-Br "];
"OxAdd" -> "Pd(II)Complex";
"Pd(II)Complex" -> "Transmetalation" [label=" + R'-M "];
"Transmetalation" -> "TransmetalationComplex";
"TransmetalationComplex" -> "RedElim";
"RedElim" -> "Product";
"RedElim" -> "Pd(0)L2" [style=dashed, label=" Catalyst\nRegeneration "];
}
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and vinyl-aryl structures due to the stability, low toxicity, and commercial availability of boronic acids.
Causality of Experimental Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species. For more challenging couplings, pre-formed Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used.
-
Ligand: Electron-rich, bulky phosphine ligands such as SPhos or XPhos are often crucial.[1][2] They facilitate both the oxidative addition and the rate-limiting reductive elimination steps, which can be sluggish with electron-rich indole substrates.
-
Base: A base, typically an inorganic carbonate like K₂CO₃ or Cs₂CO₃, is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[1]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and water is commonly employed. Water is not only a solvent for the inorganic base but also plays a crucial role in promoting the transmetalation step.
Experimental Protocol: Synthesis of 1-Boc-5-benzyloxy-3-(4-methoxyphenyl)indole
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| 1-Boc-5-benzyloxy-3-bromoindole | 418.30 | 418 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 182 | 1.2 | 1.2 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 11.2 | 0.05 | 0.05 |
| SPhos | 410.51 | 41.1 | 0.10 | 0.10 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 | 3.0 | 3.0 |
| Solvent | Volume |
| 1,4-Dioxane | 8 mL |
| Water | 2 mL |
Procedure:
-
To an oven-dried Schlenk flask, add 1-Boc-5-benzyloxy-3-bromoindole (418 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), SPhos (41.1 mg, 0.10 mmol), and K₂CO₃ (415 mg, 3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 3-arylindole. Expected yield: 85-95%.
Heck Reaction: C-3 Vinylation
The Heck reaction provides a powerful method for forming C-C bonds between the indole C-3 position and an alkene, leading to vinyl-substituted indoles which are valuable precursors for further transformations.[3][4]
Causality of Experimental Choices:
-
Catalyst: Pd(OAc)₂ is a standard and effective catalyst. The reaction does not always require a phosphine ligand (ligandless or "Jeffery conditions"), especially with reactive bromides, but their inclusion can improve yields and reliability.
-
Base: An organic base, such as triethylamine (Et₃N), or an inorganic base like potassium carbonate (K₂CO₃) is required to neutralize the HBr generated during the catalytic cycle.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are typically used to ensure solubility of the reagents and catalyst.
Experimental Protocol: Synthesis of Ethyl (E)-3-(1-Boc-5-benzyloxy-1H-indol-3-yl)acrylate
| Reagent | M.W. ( g/mol ) | Amount (mg/µL) | Mmol | Equivalents |
| 1-Boc-5-benzyloxy-3-bromoindole | 418.30 | 418 mg | 1.0 | 1.0 |
| Ethyl acrylate | 100.12 | 157 µL | 1.5 | 1.5 |
| Pd(OAc)₂ | 224.50 | 5.6 mg | 0.025 | 0.025 |
| Triethylamine (Et₃N) | 101.19 | 280 µL | 2.0 | 2.0 |
| Solvent | Volume |
| DMF (anhydrous) | 5 mL |
Procedure:
-
In a sealed tube, combine 1-Boc-5-benzyloxy-3-bromoindole (418 mg, 1.0 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), and anhydrous DMF (5 mL).
-
Add ethyl acrylate (157 µL, 1.5 mmol) and triethylamine (280 µL, 2.0 mmol).
-
Seal the tube and heat the mixture to 100-110 °C for 16-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water (25 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography (hexane/ethyl acetate) to afford the product. Expected yield: 70-85%.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for installing alkynyl groups, creating C(sp²)-C(sp) bonds. This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.
Causality of Experimental Choices:
-
Catalyst System: A combination of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is classic. The palladium complex facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step.[5][6]
-
Base: An amine base, typically triethylamine or diisopropylamine, is used. It serves both to neutralize the HX byproduct and as the solvent for the reaction.
-
Solvent: While the amine base can act as the solvent, co-solvents like THF or DMF are often added to improve solubility.[7][8]
Experimental Protocol: Synthesis of 1-Boc-5-benzyloxy-3-(phenylethynyl)indole
| Reagent | M.W. ( g/mol ) | Amount (mg/µL) | Mmol | Equivalents |
| 1-Boc-5-benzyloxy-3-bromoindole | 418.30 | 418 mg | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 131 µL | 1.2 | 1.2 |
| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 35 mg | 0.05 | 0.05 |
| Copper(I) iodide (CuI) | 190.45 | 10 mg | 0.05 | 0.05 |
| Solvent/Base | Volume |
| Triethylamine (Et₃N) | 5 mL |
| THF (anhydrous) | 5 mL |
Procedure:
-
To a Schlenk flask, add 1-Boc-5-benzyloxy-3-bromoindole (418 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Add anhydrous THF (5 mL) and triethylamine (5 mL), followed by phenylacetylene (131 µL, 1.2 mmol).
-
Stir the reaction mixture at room temperature for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate, and filter through a pad of celite to remove metal salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer (Na₂SO₄), filter, and evaporate the solvent.
-
Purify by flash chromatography (hexane/ethyl acetate) to obtain the desired product. Expected yield: 80-90%.
Buchwald-Hartwig Amination: C-N Bond Formation
For the synthesis of 3-aminoindoles, the Buchwald-Hartwig amination is the method of choice. It allows for the coupling of aryl halides with a wide range of primary and secondary amines.[9][10][11]
Causality of Experimental Choices:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like BrettPhos or XantPhos are often employed in conjunction with a palladium source like Pd₂(dba)₃.[11] These ligands promote the crucial C-N reductive elimination step.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, as it is strong enough to deprotonate the amine (or the N-H of the intermediate complex) without engaging in competitive side reactions.[11]
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are standard.
Experimental Protocol: Synthesis of 1-Boc-5-benzyloxy-3-(morpholin-4-yl)indole
| Reagent | M.W. ( g/mol ) | Amount (mg/µL) | Mmol | Equivalents |
| 1-Boc-5-benzyloxy-3-bromoindole | 418.30 | 418 mg | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 µL | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 0.025 |
| XantPhos | 578.68 | 35 mg | 0.06 | 0.06 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 | 1.4 |
| Solvent | Volume |
| Toluene (anhydrous) | 10 mL |
Procedure:
-
In a glovebox, charge an oven-dried vial with NaOtBu (135 mg, 1.4 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), and XantPhos (35 mg, 0.06 mmol).
-
Add 1-Boc-5-benzyloxy-3-bromoindole (418 mg, 1.0 mmol) and anhydrous toluene (10 mL).
-
Finally, add morpholine (105 µL, 1.2 mmol).
-
Seal the vial and heat the reaction mixture at 100 °C for 12-24 hours.
-
After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via flash chromatography to give the 3-aminoindole. Expected yield: 75-90%.
Palladium-Catalyzed Cyanation: Installation of a Nitrile Group
The introduction of a nitrile group at C-3 opens up a wealth of further synthetic possibilities, as it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocycles.
Causality of Experimental Choices:
-
Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred over more toxic alkali metal cyanides. It is less nucleophilic, which helps to prevent catalyst poisoning, a common issue in cyanation reactions.[12] Potassium hexacyanoferrate(II) is another less toxic alternative.[12][13]
-
Catalyst System: A Pd(0) source, often generated in situ from Pd₂(dba)₃, and a phosphine ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) form an effective catalytic system. The ligand stabilizes the palladium center and facilitates the reaction cycle.
-
Solvent: Anhydrous DMF is a common solvent that effectively dissolves the reactants and catalyst components.
Experimental Protocol: Synthesis of 1-Boc-5-benzyloxy-1H-indole-3-carbonitrile
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| 1-Boc-5-benzyloxy-3-bromoindole | 418.30 | 418 | 1.0 | 1.0 |
| Zinc Cyanide (Zn(CN)₂) | 117.43 | 70 | 0.6 | 0.6 (1.2 CN) |
| Pd₂(dba)₃ | 915.72 | 46 | 0.05 | 0.05 |
| dppf | 554.56 | 55 | 0.1 | 0.1 |
| Solvent | Volume |
| DMF (anhydrous) | 10 mL |
Procedure:
-
To a Schlenk flask, add 1-Boc-5-benzyloxy-3-bromoindole (418 mg, 1.0 mmol), Zn(CN)₂ (70 mg, 0.6 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), and dppf (55 mg, 0.1 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF (10 mL) via syringe.
-
Heat the reaction mixture to 120 °C for 6-12 hours.
-
Cool the reaction to room temperature, then pour into a saturated aqueous sodium bicarbonate solution containing ethylenediamine (to complex excess zinc).
-
Extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography. Expected yield: 80-90%.
Part 2: Deprotection Strategies
Once the desired substitutions are in place, the protecting groups can be removed to unveil the final polysubstituted indole. The Boc and benzyl groups can often be removed sequentially or, in some cases, simultaneously.
digraph "Deprotection_Workflow" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
Start [label="1-Boc-5-benzyloxy-3-R-Indole", fillcolor="#F1F3F4", fontcolor="#202124"];
Boc_Deprotection [label="N-Boc Deprotection\n(e.g., TFA, DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Benzyl_Deprotection [label="O-Benzyl Deprotection\n(e.g., H₂, Pd/C)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Simultaneous_Deprotection [label="Simultaneous Deprotection\n(e.g., H₂, Pd/C in acidic media)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Intermediate_NH [label="5-Benzyloxy-3-R-Indole", fillcolor="#FBBC05", fontcolor="#202124"];
Intermediate_OH [label="1-Boc-5-hydroxy-3-R-Indole", fillcolor="#FBBC05", fontcolor="#202124"];
Final_Product [label="5-Hydroxy-3-R-Indole", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Start -> Boc_Deprotection;
Boc_Deprotection -> Intermediate_NH;
Intermediate_NH -> Benzyl_Deprotection [label=" Step 2 "];
Benzyl_Deprotection -> Final_Product;
Start -> Benzyl_Deprotection [label=" Alternative Step 1 "];
Benzyl_Deprotection -> Intermediate_OH;
Intermediate_OH -> Boc_Deprotection [label=" Step 2 "];
Boc_Deprotection -> Final_Product;
Start -> Simultaneous_Deprotection [color="#34A853", style=dashed, label=" One-Pot "];
Simultaneous_Deprotection -> Final_Product [color="#34A853", style=dashed];
}
Figure 2: Sequential and simultaneous deprotection pathways.
N-Boc Deprotection
The Boc group is reliably cleaved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective method.[14]
Protocol:
-
Dissolve the N-Boc protected indole (1.0 mmol) in dichloromethane (DCM, 5 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 1-2 mL) dropwise.
-
Remove the ice bath and stir the reaction at room temperature for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with DCM or ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the NH-indole.
O-Benzyl Deprotection
The benzyl ether is most commonly cleaved by catalytic hydrogenolysis. This involves using a palladium catalyst in the presence of a hydrogen source.
Protocol (Catalytic Hydrogenolysis):
-
Dissolve the 5-benzyloxyindole derivative (1.0 mmol) in a suitable solvent such as ethanol, methanol, or ethyl acetate (10 mL).
-
Add 10% Palladium on Carbon (Pd/C) (10-20 mol% by weight).
-
Evacuate and backfill the reaction vessel with hydrogen gas (H₂) from a balloon.
-
Stir the suspension vigorously under a hydrogen atmosphere at room temperature for 4-16 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the 5-hydroxyindole.
Alternative Protocol (Catalytic Transfer Hydrogenation):
For substrates with other reducible functional groups (e.g., alkynes, nitro groups), catalytic transfer hydrogenation offers a milder alternative to using pressurized hydrogen gas.[5][7][9][15]
-
Dissolve the 5-benzyloxyindole derivative (1.0 mmol) in methanol or ethanol (10 mL).
-
Add 10% Pd/C (10-20 mol% by weight).
-
Add a hydrogen donor such as ammonium formate (HCOONH₄, 5-10 equivalents) or cyclohexene (10-20 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once complete, cool the reaction and filter through Celite.
-
Concentrate the filtrate and perform a standard aqueous workup to remove the salts before isolating the product.
Conclusion
The strategic use of 1-Boc-5-benzyloxy-3-bromoindole provides a robust and flexible platform for the synthesis of a wide array of polysubstituted indoles. By leveraging the power of palladium-catalyzed cross-coupling reactions at the C-3 position and employing well-established deprotection protocols, researchers can efficiently access novel indole derivatives. The protocols and mechanistic insights provided herein serve as a comprehensive guide for drug development professionals and synthetic chemists to accelerate their research programs and unlock the full potential of the indole scaffold.
References
-
Cruces, M. A., Elorriaga, C., & Fernandez-Alvarez, E. (1991). Acetylenic and allenic derivatives of 2-(5-benzyloxyindolyl) and 2-(5-hydroxyindolyl)methylamines: synthesis and in vitro evaluation as monoamine oxidase inhibitors. European Journal of Medicinal Chemistry, 26(1), 33-41. [Link]
-
Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-492. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Benzyl Ethers. [Link]
-
Weissman, S. A., & Zewge, D. (2005). A Robust Palladium-Catalyzed Cyanation Procedure: Beneficial Effect of Zinc Acetate. The Journal of Organic Chemistry, 70(4), 1503-1505. [Link]
-
Wikipedia. Heck reaction. [Link]
-
Gagnon, A., & Du, L. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Organic Letters, 13(24), 6434-6437. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination Reagent Guide. [Link]
-
Flores-Jarillo, M., et al. (2015). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Journal of the Mexican Chemical Society, 59(2), 91-101. [Link]
-
Cella, R., et al. (2011). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 52(40), 5131-5134. [Link]
-
ResearchGate. (2025). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. [Link]
-
ResearchGate. (2024). Indole N-Boc deprotection method development. [Link]
-
Sci-Hub. Synthesis of novel 5-hydroxy-3-alkoxy- and 5-hydroxy-3-alkylthioindole-2-carboxamides. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?[Link]
-
ResearchGate. (2018). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. [Link]
-
ResearchGate. (2018). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. [Link]
-
Cook, A. M., & Sanford, M. S. (2012). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Organic Letters, 14(20), 5184-5187. [Link]
-
ChemistryViews. (2025). Method Simplifies Deprotection and Modification of N-Heterocycles. [Link]
-
Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Kappe, C. O., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. RSC Advances, 11(5), 2825-2832. [Link]
-
Wu, X., et al. (2015). The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. Chemical Communications, 51(84), 15418-15421. [Link]
Sources